1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one
Overview
Description
1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one can be synthesized using various methods. One common approach is the “Click” chemistry method, which involves the cycloaddition of azides and alkynes in the presence of a copper catalyst. This method is highly efficient and provides high yields of the desired product .
Another method involves the use of Suzuki–Miyaura cross-coupling reactions. This method employs arylboronic acids and halogenated triazoles in the presence of a palladium catalyst to form the desired triazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, preventing its normal function . In cancer therapy, it inhibits steroid sulfatase, reducing the availability of active hormones for cancer cells .
Comparison with Similar Compounds
1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one can be compared with other triazole derivatives:
1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: Similar in structure but with different substituents on the triazole ring.
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol: Another triazole derivative with potential as a steroid sulfatase inhibitor.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-(1-phenyltriazol-4-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)10-7-13(12-11-10)9-5-3-2-4-6-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJNBFOAUGABHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265039 | |
Record name | 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128979-27-1 | |
Record name | 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128979-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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